molecular formula C21H26N4O3 B2539894 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034579-93-4

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2539894
CAS RN: 2034579-93-4
M. Wt: 382.464
InChI Key: GRTJOAGIZVHCMP-UAPYVXQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as GSK-J4, and it belongs to the class of pyrazine-containing compounds.

Mechanism of Action

The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide involves the inhibition of LSD1 enzyme activity. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. By inhibiting the activity of LSD1, 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide can regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide have been extensively studied. It has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, neuroblastoma, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway. Additionally, it has been shown to have anti-inflammatory effects by regulating the expression of various genes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide in lab experiments is its potent and selective inhibitory activity against LSD1 enzyme. This makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for the research on 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for the development of new methods for the synthesis of this compound with improved solubility in water.

Synthesis Methods

The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction between 4-chlorobenzaldehyde and cyclohexanone to form 4-(cyclohexylidene)benzaldehyde. The second step involves the reaction between 4-(cyclohexylidene)benzaldehyde and pyrazine-2-carboxylic acid to form 4-(pyrazin-2-yloxy)benzaldehyde. The third step involves the reaction between 4-(pyrazin-2-yloxy)benzaldehyde and morpholine to form 4-morpholino-N-(4-(pyrazin-2-yloxy)benzylidene)aniline. Finally, the fourth step involves the reaction between 4-morpholino-N-(4-(pyrazin-2-yloxy)benzylidene)aniline and 1,4-dibromobutane to form 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide.

Scientific Research Applications

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent and selective inhibitory activity against the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

4-morpholin-4-yl-N-(4-pyrazin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(16-1-5-18(6-2-16)25-11-13-27-14-12-25)24-17-3-7-19(8-4-17)28-20-15-22-9-10-23-20/h1-2,5-6,9-10,15,17,19H,3-4,7-8,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJOAGIZVHCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

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